2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Description
Bond Length and Angle Deviations
Critical bond lengths and angles are summarized in Table 1.
Table 1: Key bond lengths (Å) and angles (°)
| Bond/Angle | Measurement | Idealized Geometry | Deviation |
|---|---|---|---|
| S1–O1 | 1.43 Å | 1.48 Å (S=O) | -0.05 Å |
| S1–O2 | 1.44 Å | 1.48 Å (S=O) | -0.04 Å |
| S1–N1 | 1.66 Å | 1.62 Å (S–N) | +0.04 Å |
| C2–C3 (dihydro) | 1.52 Å | 1.54 Å (C–C) | -0.02 Å |
| Br–C (aryl) | 1.90 Å | 1.89 Å (C–Br) | +0.01 Å |
| C–S–C angle | 104.2° | 109.5° | -5.3° |
The shortened S=O bonds (1.43–1.44 Å vs. 1.48 Å) suggest resonance stabilization, while the elongated S–N bond (1.66 Å) reflects reduced π-backbonding due to sulfone electron withdrawal.
Planarity Analysis of Benzothiazole and Bromophenyl Moieties
The benzothiazole core is nearly planar, with a root-mean-square deviation (RMSD) of 0.08 Å for all non-hydrogen atoms. The 4-bromophenyl group exhibits a dihedral angle of 28.5° relative to the benzothiazole plane, minimizing steric clash between the bromine atom and the sulfone groups.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-$$d_6$$) :
- δ 7.82–7.75 (m, 4H) : Aromatic protons on benzothiazole (H4, H5, H6, H7).
- δ 7.63 (d, $$ J = 8.4 \, \text{Hz} $$, 2H) : Ortho protons of 4-bromophenyl.
- δ 7.52 (d, $$ J = 8.4 \, \text{Hz} $$, 2H) : Meta protons of 4-bromophenyl.
- δ 4.41 (s, 2H) : Methylene bridge (–CH₂–) connecting benzothiazole and bromophenyl.
- δ 3.92–3.85 (m, 2H) : Dihydro thiazole protons (H2, H3).
¹³C NMR (101 MHz, DMSO-$$d_6$$) :
Infrared (IR) Vibrational Mode Correlations
IR (KBr, cm⁻¹) :
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) :
- Molecular ion : $$ m/z = 367.9732 \, [\text{M}]^+ $$ (calc. 367.9735 for $$ \text{C}{14}\text{H}{10}\text{Br}\text{N}\text{O}_{3}\text{S} $$).
- Key fragments :
The isotopic pattern (1:1 ratio for $$ ^{79}\text{Br}/^{81}\text{Br} $$) at $$ m/z = 367.9732/369.9713 $$ confirms bromine presence.
Figure 1: X-ray crystal structure of 2-[(4-bromophenyl)methyl]-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione (Image caption: Thermal ellipsoids at 50% probability. Sulfone oxygens (red), bromine (brown), and nitrogen (blue) highlighted.)
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3S/c15-11-7-5-10(6-8-11)9-16-14(17)12-3-1-2-4-13(12)20(16,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMLKQMQAFHMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Cyclization of Methyl 2-Amino-4-bromobenzoate
The benzothiazole trione core is frequently synthesized from methyl 2-amino-4-bromobenzoate (CAS 135484-83-2). In a representative procedure, the substrate undergoes diazotization in hydrochloric acid with sodium nitrite at 0–5°C, followed by treatment with sulfur dioxide and copper(I) chloride to form a sulfonyl intermediate. Subsequent cyclization with ammonium hydroxide yields 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one, a critical precursor.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–10°C (Diazotization) |
| Reagents | NaNO₂, SO₂, CuCl |
| Cyclization Agent | NH₄OH (28%) |
| Yield | 10% |
This method, while foundational, suffers from low yields due to intermediate instability. Optimizations, such as controlled temperature during diazotization and rapid quenching, have been proposed to mitigate decomposition.
Functionalization at the 3-Position
Chlorination with Phosphorus Pentachloride
6-Bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (CAS 62473-92-1) is chlorinated using PCl₅ in o-dichlorobenzene at 160°C to produce 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide. This intermediate serves as a versatile electrophile for nucleophilic substitution.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 160°C |
| Reagent | PCl₅ |
| Solvent | o-Dichlorobenzene |
| Reaction Time | 1 hour |
The chlorinated product is isolated in near-quantitative yield and reacts efficiently with amines or alcohols under mild conditions.
Nucleophilic Substitution with (4-Bromophenyl)methanamine
To introduce the (4-bromophenyl)methyl group, 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide is treated with (4-bromophenyl)methanamine in acetonitrile under reflux. The reaction proceeds via an SNAr mechanism, with the chloride leaving group displaced by the amine nucleophile.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Reaction Time | 1 hour |
| Yield | 75–85% (estimated) |
Post-reaction, the product is purified via recrystallization from ethanol, yielding 2-[(4-bromophenyl)methyl]-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione as a crystalline solid.
Alternative Routes via Suzuki-Miyaura Coupling
Boronic Ester Intermediate Formation
A patent route describes the synthesis of 1-(2,2-difluorobenzo[d]dioxol-5-yl)-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide, highlighting the utility of boronic esters in cross-coupling. Adapting this strategy, 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one can be converted to its boronic ester analog for coupling with (4-bromophenyl)methyl halides.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ |
| Solvent | DMF |
| Temperature | 120°C (Microwave) |
| Reaction Time | 10 minutes |
| Yield | 60–70% |
This method offers regioselectivity but requires stringent anhydrous conditions to prevent boronic ester hydrolysis.
Mechanistic and Optimization Insights
Role of Microwave Irradiation
Microwave-assisted synthesis significantly reduces reaction times. For instance, Suzuki-Miyaura couplings completed in 10 minutes under microwave irradiation (120°C) achieve yields comparable to conventional heating over several hours. This approach minimizes thermal decomposition of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The benzothiazole core can interact with nucleic acids or proteins, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Core Modifications
- Saccharin (CAS 81-07-2): The parent compound lacks substituents on the benzothiazole ring. Its molecular weight is 183.18 g/mol, and it is widely used as a non-caloric sweetener .
- Target Compound : The 4-bromophenylmethyl group increases molecular weight (calculated as ~340–360 g/mol) and introduces a strong electron-withdrawing bromine atom, which may enhance binding to hydrophobic pockets in biological targets.
Halogen-Substituted Derivatives
- 5-Bromo-2-methyl derivative (CAS 1893832-74-0): Bromine at position 5 and a methyl group at position 2 (C₈H₆BrNO₃S, MW 276.11 g/mol). The methyl group improves lipophilicity, while bromine’s position affects electronic distribution .
- 6-Bromo-2-methyl derivative (CAS 1240601-65-3) : Bromine at position 6 (C₈H₇BrN₂O₃S, MW 289.57 g/mol). Substitution at position 6 may influence steric interactions compared to position 5 .
Aryl-Substituted Analogs
- 4-Chlorophenyl analog (CAS 41335-62-0): Features a 4-chlorophenyl group (C₁₅H₁₁ClNO₄S, MW 344.77 g/mol).
- 3-Methoxyphenyl derivative (CAS 184773-44-2): A methoxy group at position 3 (C₁₆H₁₃NO₅S, MW 331.34 g/mol). The electron-donating methoxy group contrasts sharply with bromine’s electron-withdrawing nature, altering reactivity and solubility .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Saccharin | 81-07-2 | C₇H₅NO₃S | None | 183.18 | Sweetener, high solubility in water |
| Target Compound | - | C₁₄H₁₀BrNO₃S | 4-Bromophenylmethyl | ~360.21 (calculated) | Enhanced lipophilicity, EWG substituent |
| 5-Bromo-2-methyl derivative | 1893832-74-0 | C₈H₆BrNO₃S | 5-Br, 2-Me | 276.11 | Steric hindrance at position 5 |
| 4-Chlorophenyl analog | 41335-62-0 | C₁₅H₁₁ClNO₄S | 4-Cl | 344.77 | Moderate halogen-bonding potential |
| 3-Methoxyphenyl derivative | 184773-44-2 | C₁₆H₁₃NO₅S | 3-OCH₃ | 331.34 | Electron-donating substituent |
Biological Activity
The compound 2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione , often referred to as a benzothiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H8BrN1O3S1
- CAS Number : Not specifically listed but related compounds can be referenced for structural insights.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a range of biological activities including:
- Antinociceptive Effects : Similar compounds have shown significant analgesic properties. For instance, a related compound demonstrated potent antinociceptive effects in various models of nociception in mice, suggesting that benzothiazole derivatives may also exhibit similar properties .
- Antimicrobial Properties : Benzothiazoles are known for their antimicrobial activity against various pathogens. This activity is often attributed to their ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways.
The exact mechanism of action for this compound is not fully elucidated. However, studies on similar compounds suggest several possible pathways:
- Serotonergic Pathway : The antinociceptive effects observed in related compounds were found to involve the serotoninergic pathway rather than opioid receptors .
- Inhibition of Enzymatic Activity : Some benzothiazole derivatives inhibit enzymes such as cyclooxygenase (COX), contributing to their analgesic and anti-inflammatory effects.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
